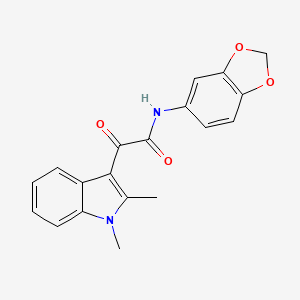

N-(2H-1,3-benzodioxol-5-yl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

Description

N-(2H-1,3-Benzodioxol-5-yl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic acetamide derivative featuring a benzodioxol moiety at the N-position and a 1,2-dimethylindole group at the α-carbonyl position. This compound belongs to a class of 2-oxoacetamides, which are structurally characterized by a central oxoacetamide scaffold linked to aromatic or heterocyclic substituents.

Formation of the indole-oxoacetyl chloride intermediate via reaction of 1,2-dimethylindole with oxalyl chloride.

Subsequent coupling with 2H-1,3-benzodioxol-5-amine under mild conditions (e.g., toluene, 60°C) .

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c1-11-17(13-5-3-4-6-14(13)21(11)2)18(22)19(23)20-12-7-8-15-16(9-12)25-10-24-15/h3-9H,10H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBYOYRZLILLQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that combines a benzodioxole moiety with an indole derivative. This unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring therapeutic applications.

| Property | Details |

|---|---|

| Molecular Formula | C19H21N2O4 |

| Molecular Weight | 360.39 g/mol |

| IUPAC Name | This compound |

| SMILES Notation | CC(C(=O)NCC1=CC2=C(C=C1)OCO2)NCCOC3=CC=CC=C3F |

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The benzodioxole moiety may facilitate interactions with various enzymes or receptors, while the indole component could enhance the compound's binding affinity and selectivity. Detailed studies are required to elucidate the exact pathways involved in its biological effects.

Study 1: Indole Derivative Efficacy

A study examining the effects of a related indole compound demonstrated significant cytotoxicity against HepG2 liver cancer cells when combined with other chemotherapeutic agents. The study reported enhanced apoptotic activity and cell cycle arrest at the G0/G1 phase . This provides a framework for hypothesizing similar effects for this compound.

Study 2: Benzodioxole Compounds

Research on benzodioxole derivatives has shown their ability to modulate various signaling pathways involved in cancer cell proliferation and apoptosis. These findings suggest that the benzodioxole moiety in our compound may play a crucial role in mediating these effects .

Comparative Analysis

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| N-(2H-1,3-benzodioxol-5-yl)-2-(1,2-dimethylindole) | Benzodioxole-Indole | Potential anticancer activity |

| Indole-3-carbinol | Indole | Antioxidant, anticancer |

| 5-Methoxyindole | Indole | Neuroprotective effects |

Comparison with Similar Compounds

Core Structural Variations

The target compound shares its 2-oxoacetamide backbone with several analogs but differs in substituent groups, which critically influence physicochemical and biological properties. Key comparisons include:

Key Observations :

- Lipophilicity : The adamantane-containing analogs exhibit higher logP values due to their bulky hydrophobic group, whereas the target compound’s benzodioxol moiety balances lipophilicity with moderate polarity.

- Steric Hindrance : The 1,2-dimethyl group on the target compound’s indole introduces steric constraints absent in methoxy- or adamantane-substituted analogs.

Solubility and Bioavailability

Hypothetical Target Interactions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.